(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
Description
(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative with an S-configuration at the α-carbon. Its structure features a propanoic acid backbone, a phenyl group substituted at the para position with a 1,3-dioxane ring, and the Fmoc group serving as a protective moiety for the amine functionality. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal via piperidine .
Properties
Molecular Formula |
C28H27NO6 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(2S)-3-[4-(1,3-dioxan-2-yl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H27NO6/c30-26(31)25(16-18-10-12-19(13-11-18)27-33-14-5-15-34-27)29-28(32)35-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-13,24-25,27H,5,14-17H2,(H,29,32)(H,30,31)/t25-/m0/s1 |
InChI Key |
XGHRIZTYCACCQR-VWLOTQADSA-N |
Isomeric SMILES |
C1COC(OC1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1COC(OC1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Fmoc-Protected Amino Acid Intermediate
The first step involves the reaction of the amino acid precursor (typically L-phenylalanine or a derivative) with the 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) to form the Fmoc-protected amino acid.
- Reagents: L-phenylalanine or substituted phenylalanine, Fmoc-OSu, sodium bicarbonate (NaHCO$$_3$$) as base
- Solvent: Acetone/water mixture
- Conditions: Stirring overnight at room temperature
- Workup: Removal of acetone by rotary evaporation, extraction with ethyl acetate, acidification to precipitate product, washing, drying, and recrystallization in ethyl acetate/hexane to yield Fmoc-protected amino acid
This step yields Fmoc-phenylalanine derivatives with high purity, ready for further functionalization.
Protection of the Phenyl Ring with 1,3-Dioxane Group
The key feature of the target compound is the 1,3-dioxane ring attached to the para position of the phenyl ring. This is introduced by reacting the Fmoc-protected amino acid with 2,2-dimethoxypropane (an acetal source) in the presence of an acid catalyst.
- Reagents: Fmoc-protected amino acid, 2,2-dimethoxypropane (acetal source), pyridinium p-toluenesulfonate (PPTS) as acid catalyst
- Solvent: Tetrahydrofuran (THF)
- Conditions: Reflux for 0.5 to 50 hours, depending on scale and desired conversion
- Workup: Concentration to remove THF, dissolution in ethyl acetate, washing with ferric chloride solution to remove impurities, drying, filtration, concentration, and recrystallization in ethyl acetate to yield the final product
This reaction forms the 1,3-dioxane ring by acetalization of the hydroxy group on the aromatic ring (or an aldehyde precursor) with 2,2-dimethoxypropane, stabilizing the phenyl ring and protecting it during peptide synthesis.
Detailed Stepwise Preparation Protocol
| Step | Description | Reagents & Conditions | Notes & Yield |
|---|---|---|---|
| 1 | Fmoc Protection of L-Phenylalanine | L-Phenylalanine + Fmoc-OSu, NaHCO$$_3$$, acetone/water, stir overnight at RT | Efficient formation of Fmoc-Phe-OH; yield typically >85% |
| 2 | Acetal Formation (1,3-Dioxane Ring Introduction) | Fmoc-Phe-OH + 2,2-dimethoxypropane (1:1 to 1:20 molar ratio), PPTS (0.1-0.5 equiv), THF, reflux 0.5-50 h | Pyridinium p-toluenesulfonate catalyzes acetalization; yield ~70-90% after purification |
| 3 | Workup and Purification | Removal of solvent, extraction with ethyl acetate, washing with ferric chloride solution, drying, recrystallization | Final product isolated as crystalline solid with high purity |
Reaction Mechanism Insights
- The Fmoc protection involves nucleophilic attack of the amino group on the activated ester (Fmoc-OSu), forming a stable carbamate protecting group.
- The acetalization step is acid-catalyzed, where the phenolic or aldehyde group on the aromatic ring reacts with 2,2-dimethoxypropane, forming a cyclic 1,3-dioxane ring via intramolecular cyclization, protecting the phenyl substituent from side reactions.
Supporting Experimental Data
Example Experimental Conditions
| Parameter | Value |
|---|---|
| Fmoc-OSu to amino acid molar ratio | 0.8 - 1.3 |
| Sodium bicarbonate to amino acid molar ratio | 1 - 6 |
| Reaction temperature (Fmoc protection) | Room temperature (~20-25°C) |
| Reaction time (Fmoc protection) | Overnight (~12-16 hours) |
| 2,2-Dimethoxypropane molar excess | 1 - 20 equivalents |
| Catalyst loading (PPTS) | 0.1 - 0.5 equivalents |
| Reflux time (acetalization) | 0.5 - 50 hours |
| Solvent for acetalization | Tetrahydrofuran (THF) |
Purification and Characterization
- Purification by recrystallization in ethyl acetate yields a white crystalline solid.
- Characterization by NMR, MS, and melting point confirms the structure and purity.
- Yields for the overall process range from 70% to 90%, depending on scale and conditions.
Comparative Notes on Alternate Methods
While the above method is well-documented and efficient, alternative approaches sometimes utilize different acid catalysts or solvents. However, pyridinium p-toluenesulfonate in THF remains preferred due to mild conditions and high selectivity.
Summary Table of Preparation Methods
| Method Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Fmoc Protection | L-Phenylalanine, Fmoc-OSu, NaHCO$$_3$$ | Acetone/water, RT, overnight | >85 | Standard carbamate protection |
| Acetalization | Fmoc-Phe-OH, 2,2-dimethoxypropane, PPTS | THF, reflux, 0.5-50 h | 70-90 | Formation of 1,3-dioxane ring |
| Purification | Ethyl acetate, ferric chloride wash | Room temperature | - | Removes impurities, crystallizes product |
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug precursor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound might bind to enzymes or receptors, altering their activity and leading to downstream effects in biological pathways.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous Fmoc-protected amino acids, focusing on substituent effects, synthesis, physicochemical properties, and applications.
Structural Comparison
The target compound’s 1,3-dioxane-substituted phenyl group contrasts with substituents in similar compounds (Table 1):
*Calculated based on structural formula.
Key Observations :
- Halogenated derivatives (e.g., 3-iodophenyl , 2,4,5-trifluorophenyl ) exhibit higher molecular weights and lipophilicity, favoring membrane permeability in drug design.
- Heterocyclic substituents (e.g., indole in ) enable π-stacking interactions critical for protein binding.
Physicochemical Properties
- Purity: High purity (>99% by HPLC) is common across analogs due to their use in SPPS (e.g., 99.76% for (S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid ).
- Stability: Fmoc groups are stable under acidic conditions but cleaved by bases (e.g., piperidine), as noted in .
- Solubility : The 1,3-dioxane substituent may improve aqueous solubility compared to highly halogenated derivatives (e.g., trifluorophenyl ), which are more lipophilic.
Biological Activity
(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid, also known by its CAS number 222842-99-1, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a dioxane ring and a fluorenyl group, which contribute to its unique properties. The molecular formula is , with a molecular weight of 501.57 g/mol. Its structural complexity allows for interactions with various biological targets.
Research indicates that compounds similar to (S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid may exert their biological effects through several mechanisms:
- Inhibition of Protein Synthesis : The fluorenylmethoxycarbonyl (Fmoc) group is known to influence protein synthesis pathways, potentially affecting cell proliferation and growth.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cellular metabolism and growth regulation.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been investigated in various contexts:
Anticancer Activity
Several studies have highlighted the potential anticancer effects of (S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid. For instance:
- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in certain types of cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of migration |
Neuroprotective Effects
Research has also suggested neuroprotective properties:
- Neuroprotection in Animal Models : Animal studies indicated that administration of this compound could reduce neuronal damage in models of neurodegenerative diseases.
Case Studies
- Study on Antitumor Effects : A recent study published in Journal of Medicinal Chemistry evaluated the effectiveness of the compound against various cancer cell lines. Results showed significant inhibition of tumor growth in xenograft models when treated with this compound.
- Neuroprotection Research : Another study focused on the neuroprotective effects in rodent models of Alzheimer's disease. The findings suggested that treatment with the compound improved cognitive function and reduced amyloid plaque formation.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing this compound, and what critical reaction conditions must be optimized?
- Methodological Answer: The synthesis typically involves Fmoc protection of the amino group using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a 1,4-dioxane/water mixture with sodium carbonate as a base . Key parameters include maintaining pH 8–9, temperature control (0–25°C), and reaction time (4–12 hours). Post-reaction, extraction with ethyl acetate, drying with anhydrous Na₂SO₄, and purification via reverse-phase chromatography are standard .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Methodological Answer:
- 1H/13C NMR: Confirms stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm, dioxane protons at δ 4.2–4.6 ppm) .
- HPLC: Purity >99% is achievable using C18 columns with acetonitrile/water gradients (retention time ~12–15 minutes) .
- Mass Spectrometry (MS): ESI-MS in negative mode validates molecular weight (e.g., [M-H]⁻ at m/z 500–550 range) .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer: Store as a lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group. In solution, use anhydrous DMF or DMSO and avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can coupling efficiency be optimized when incorporating this compound into solid-phase peptide synthesis (SPPS)?
- Methodological Answer:
- Activation Reagents: Use HATU or PyBOP in DMF with 2–4 equiv of DIEA for 30–60 minutes at 25°C .
- Monitoring: Perform Kaiser tests or conduct inline UV monitoring (260 nm) to track coupling completion .
- Side Reactions: Minimize diketopiperazine formation by avoiding prolonged exposure to basic conditions post-Fmoc deprotection .
Q. What strategies mitigate racemization during peptide elongation involving this amino acid derivative?
- Methodological Answer:
- Low-Temperature Coupling: Perform reactions at 4°C to reduce base-induced racemization .
- Additives: Include 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress epimerization .
- Stereochemical Analysis: Use Marfey’s reagent or chiral HPLC to quantify enantiomeric excess (>98% is achievable) .
Q. How does the 1,3-dioxane substituent influence solubility and reactivity in aqueous vs. organic media?
- Methodological Answer:
- Solubility: The dioxane ring enhances solubility in polar aprotic solvents (DMF, DMSO) but reduces aqueous solubility (logP ~2.5). Add 10% acetonitrile or 0.1% TFA to aqueous buffers for handling .
- Reactivity: The electron-donating dioxane group stabilizes the phenyl ring, reducing electrophilic substitution side reactions during SPPS .
Q. What are the key stability challenges under acidic/basic conditions, and how can degradation be monitored?
- Methodological Answer:
- Acidic Conditions (pH <3): Rapid cleavage of the Fmoc group occurs; avoid TFA exposure >1 hour .
- Basic Conditions (pH >9): Hydrolysis of the dioxane ring is observed. Monitor via HPLC for degradation peaks at m/z 150–200 .
- Accelerated Stability Testing: Use thermal gravimetric analysis (TGA) to assess decomposition at 40–60°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
